molecular formula C13H18Cl2N2S B13515456 (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride

(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B13515456
M. Wt: 305.3 g/mol
InChI Key: USGNUXLBLVIQDZ-IDMXKUIJSA-N
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Description

(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is a complex organic compound that features a benzothiophene moiety attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the formation of the benzothiophene ring followed by its attachment to the pyrrolidine ring. Common synthetic methods for benzothiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This might include continuous flow reactors and the use of automated systems to ensure consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Can occur at the benzothiophene ring or the pyrrolidine ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: A simpler analog with similar chemical properties.

    Thiophene: Lacks the benzene ring but shares the sulfur-containing heterocycle.

    Pyrrolidine: The core structure without the benzothiophene moiety.

Uniqueness

(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to the combination of the benzothiophene and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H18Cl2N2S

Molecular Weight

305.3 g/mol

IUPAC Name

(3S)-1-(1-benzothiophen-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C13H16N2S.2ClH/c14-11-5-6-15(8-11)9-12-7-10-3-1-2-4-13(10)16-12;;/h1-4,7,11H,5-6,8-9,14H2;2*1H/t11-;;/m0../s1

InChI Key

USGNUXLBLVIQDZ-IDMXKUIJSA-N

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC3=CC=CC=C3S2.Cl.Cl

Canonical SMILES

C1CN(CC1N)CC2=CC3=CC=CC=C3S2.Cl.Cl

Origin of Product

United States

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